1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound that features a unique combination of thiazole, pyrazole, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrazole and hydrazone moieties. Key reagents include 4-methylphenyl isothiocyanate, phenylhydrazine, and trifluoromethylbenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar phenolic structures.
Thiazole derivatives: Compounds containing the thiazole ring, often used in medicinal chemistry.
Pyrazole derivatives: Molecules featuring the pyrazole ring, known for their diverse biological activities.
Uniqueness
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-{[3-(trifluoromethyl)phenyl]hydrazone} stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H18F3N5OS |
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Molecular Weight |
505.5g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H18F3N5OS/c1-16-10-12-17(13-11-16)21-15-36-25(30-21)34-24(35)23(22(33-34)18-6-3-2-4-7-18)32-31-20-9-5-8-19(14-20)26(27,28)29/h2-15,33H,1H3 |
InChI Key |
KZJDCGMGBXYWKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC(=C5)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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